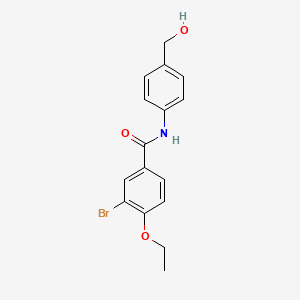
N,N-Dimethyl-3-nitroanilinium monobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-nitroanilinium monobromide is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.089 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-3-nitroanilinium monobromide typically involves the reaction of N,N-Dimethyl-3-nitroaniline with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monobromide salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Chemischer Reaktionen
N,N-Dimethyl-3-nitroanilinium monobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of N,N-Dimethyl-3-aminoanilinium monobromide.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-nitroanilinium monobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-nitroanilinium monobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-3-nitroanilinium monobromide can be compared with similar compounds such as:
N,N-Dimethyl-3-nitroaniline: Lacks the bromide ion and has different reactivity and applications.
N,N-Dimethyl-4-nitroanilinium monobromide: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
N,N-Dimethyl-3-aminoanilinium monobromide: Formed by the reduction of the nitro group, with different biological and chemical properties.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
63467-70-9 |
|---|---|
Molekularformel |
C8H11BrN2O2 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
dimethyl-(3-nitrophenyl)azanium;bromide |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-9(2)7-4-3-5-8(6-7)10(11)12;/h3-6H,1-2H3;1H |
InChI-Schlüssel |
IZBUNSGDZIRXPB-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1=CC(=CC=C1)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


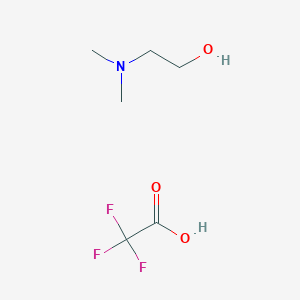
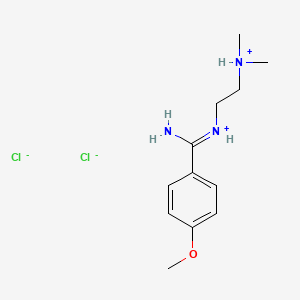


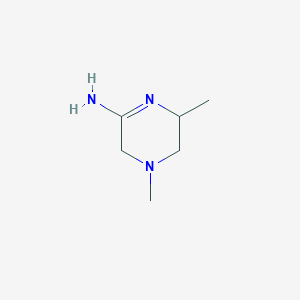
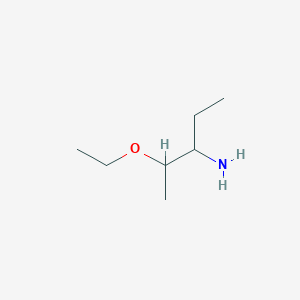
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
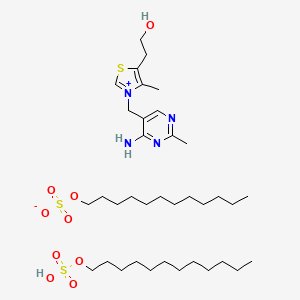
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

